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Compound of Interest

Compound Name:
2-(5-Butyl-1h-indol-3-

yl)ethanamine, HCl

CAS No.: 1019-47-2

Cat. No.: B3033373 Get Quote

Executive Summary
5-Butyltryptamine (5-BT) is a synthetic monoamine alkaloid of the tryptamine class,

characterized by a butyl substitution at the 5-position of the indole ring. Unlike its naturally

occurring analogs (e.g., serotonin, bufotenin), 5-BT is primarily utilized as a pharmacological

probe to map the steric tolerance of serotonin (5-HT) receptor binding pockets.

This compound is critical for researchers investigating the Structure-Activity Relationships

(SAR) of 5-HT1A and 5-HT1D receptors, specifically how lipophilic bulk at the 5-position

influences agonist potency and selectivity. Recent patent literature also identifies 5-BT as a

functional component in lipid-based drug delivery systems, utilizing its amine functionality for

conjugation.

Chemical & Physical Identity
CAS 41055-60-1 refers to the free base form of the molecule. Researchers must distinguish

this from salt forms (e.g., hydrochloride) which have distinct CAS numbers and solubility

profiles.

Table 1: Physicochemical Specifications
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Property Specification

Chemical Name 2-(5-Butyl-1H-indol-3-yl)ethanamine

Common Synonyms 5-Butyltryptamine; 5-BT; 5-n-Butyltryptamine

CAS Number 41055-60-1

Molecular Formula C₁₄H₂₀N₂

Molecular Weight 216.32 g/mol

Appearance Off-white to pale yellow solid (typically)

Boiling Point ~389.6°C at 760 mmHg (Predicted)

Density 1.059 g/cm³ (Predicted)

Solubility
Soluble in DMSO, Methanol, Ethanol; sparingly

soluble in water

pKa ~9.7 (Amine), ~16 (Indole NH)

Synthesis & Manufacturing
The synthesis of 5-Butyltryptamine typically follows the Speeter-Anthony procedure, a robust

protocol for converting substituted indoles to tryptamines via a glyoxalyl chloride intermediate.

This method is preferred over the Fischer Indole Synthesis for this specific target due to higher

yields and cleaner purification profiles.

Reaction Mechanism
The synthesis proceeds in three distinct stages:

Acylation: 5-Butylindole reacts with oxalyl chloride to form 5-butyl-3-indoleglyoxalyl chloride.

Amidation: The acid chloride is quenched with ammonia (or a primary amine) to yield the

glyoxylamide.

Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) to the final

tryptamine.
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Experimental Protocol (Speeter-Anthony)
Note: All steps must be performed under an inert atmosphere (Ar or N₂) due to the moisture

sensitivity of oxalyl chloride and LiAlH₄.

Step 1: Glyoxylation

Dissolve 5-Butylindole (1.0 eq) in anhydrous diethyl ether (Et₂O) at 0°C.

Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes. The solution will turn yellow/orange

as the intermediate precipitates.

Stir for 2 hours at room temperature.

Step 2: Amidation

Cool the reaction mixture to 0°C.

Bubble Ammonia gas (NH₃) through the solution or add a saturated solution of NH₃ in Et₂O

until pH > 9.

Evaporate solvent to obtain the crude glyoxylamide solid.

Step 3: Reduction

Suspend LiAlH₄ (4.0 eq) in anhydrous Tetrahydrofuran (THF).

Add the crude glyoxylamide (dissolved in THF) dropwise to the refluxing LiAlH₄ suspension.

Reflux for 12–24 hours.

Quench: Cool to 0°C and carefully add water, 15% NaOH, and water (Fieser workup).

Filter solids, dry the filtrate over MgSO₄, and concentrate.

Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel column

chromatography (DCM:MeOH:NH₄OH).
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Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis of 5-Butyltryptamine via the Speeter-Anthony protocol.

Pharmacology & Mechanism of Action
5-Butyltryptamine serves as a critical ligand for probing the 5-HT1 receptor subfamily. The butyl

group at the 5-position acts as a lipophilic probe, testing the size constraints of the receptor's

orthosteric binding site.

Receptor Affinity Profile[4][5][6]
5-HT1A (High Affinity): Primary amine tryptamines like 5-BT generally exhibit enhanced

affinity for the 5-HT1A receptor compared to their N,N-dimethylated counterparts. The 5-butyl

group is well-tolerated in the hydrophobic pocket of the 5-HT1A receptor.

5-HT1D (Agonist Potency): Research indicates that 5-alkyltryptamines, including 5-BT,

maintain high affinity (Ki < 10 nM) for the 5-HT1D receptor. This challenges the classical

hypothesis that a heteroatom (H-bond donor/acceptor) at position 5 is strictly required for

agonist activity.[1]

5-HT2A (Reduced Affinity): Unlike psychedelic tryptamines (e.g., 5-MeO-DMT), 5-BT shows

reduced engagement with the 5-HT2A receptor. The lack of N-methylation and the steric bulk

of the butyl group likely hinder the specific conformational changes required for 5-HT2A

activation.

Structure-Activity Relationship (SAR) Logic
The pharmacological utility of 5-BT stems from its exclusion of hydrogen bonding at the 5-

position.

Serotonin (5-HT): 5-OH group acts as a H-bond donor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3033373?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/9986723/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Butyltryptamine: 5-Butyl group is purely lipophilic.

Inference: If 5-BT binds with high affinity, the receptor pocket at that specific vector is driven

by hydrophobic interactions (van der Waals forces) rather than hydrogen bonding.

Signaling Pathway Diagram
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Figure 2: Pharmacological profile showing high affinity for Gi/o-coupled 5-HT1 receptors and

low 5-HT2A engagement.

Applications in Drug Development
Beyond basic receptor profiling, 5-Butyltryptamine is cited in patent literature for advanced drug

delivery systems.

Lipid-Drug Conjugates
5-BT is used as a model cargo or targeting moiety in Lipid-Based Constructs (LBCs). Its

primary amine allows for covalent linkage to lipid anchors or linkers (e.g., via succinimide

esters).

Application: Enhancing oral bioavailability of poorly soluble therapeutics.
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Mechanism: The lipophilic indole core aids in membrane intercalation, while the amine

serves as a conjugation handle.

Metabolic Stability Studies
Researchers use 5-BT to study Monoamine Oxidase (MAO) kinetics. The bulky butyl group

may sterically hinder access to the amine by MAO-A, potentially altering the metabolic half-life

compared to serotonin.

Safety & Handling
Caution: 5-Butyltryptamine is a bioactive research chemical. It has not been fully evaluated for

toxicity in humans.

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential for central nervous system

effects due to serotonergic activity.

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

Storage: Store at -20°C under inert gas (Argon) to prevent oxidation of the indole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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